N-(4-(Aminomethyl)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 200.67 g/mol. It is classified as an organic compound, specifically a substituted acetamide, and is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound is used primarily as a building block in the synthesis of more complex molecules and pharmaceuticals, and it has been studied for its biological activity, including antimicrobial and anti-inflammatory properties .
The synthesis of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride can be achieved through several methods, commonly involving the reaction of 4-formylphenylacetic acid with amines. A typical synthetic route includes:
This method allows for the efficient formation of the acetamide linkage while ensuring high yields of the desired hydrochloride salt form .
The molecular structure of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride can be described using various identifiers:
CC(=O)NCC1=CC=C(C=C1)N.Cl
OFLWQYJYQFAMPQ-UHFFFAOYSA-N
The structure features an acetamide group attached to a phenyl ring with an aminomethyl substituent at the para position. This configuration contributes to its solubility and reactivity in various chemical reactions .
Property | Value |
---|---|
Molecular Formula | C9H13ClN2O |
Molecular Weight | 200.67 g/mol |
InChI | InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Solubility | Soluble in water |
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride participates in various chemical reactions typical for amides and amines:
These reactions highlight its utility as a precursor in organic synthesis .
The mechanism of action for N-(4-(Aminomethyl)phenyl)acetamide hydrochloride involves its interaction with biological targets, particularly related to its role as an inhibitor of nitric oxide synthase enzymes. This inhibition can lead to reduced nitric oxide production, which plays a crucial role in various physiological processes including vasodilation and neurotransmission. The compound's potential therapeutic effects are linked to these interactions, making it a candidate for further pharmacological studies .
These properties are critical for understanding its handling and storage requirements in laboratory settings .
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride has several scientific applications:
The synthesis of N-(4-(aminomethyl)phenyl)acetamide hydrochloride requires precise sequential transformations to achieve high regiochemical control. Modern approaches leverage both traditional stepwise reactions and innovative continuous-flow technologies:
Table 1: Comparative Analysis of Stepwise Synthesis Methods
Method | Key Intermediate | Regioselectivity | Overall Yield |
---|---|---|---|
Reductive Acetylation | N-(4-(bromomethyl)phenyl)acetamide | Moderate | 62–68% |
Continuous-Flow Nitration | N-(4-methyl-3-nitrophenyl)acetamide | High (≥90%) | 78–85% |
BOC-Protected Amination | N-BOC-4-aminophenylacetamide | High | 70–75% |
Protected amine strategies—such as tert-butoxycarbonyl (BOC) group installation during p-phenylenediamine derivatization—prevent unwanted polyacylation. Selective deprotection after amide formation yields the monoacetylated intermediate, which undergoes Mannich-type reactions to install the aminomethyl group [8].
Solvent polarity directly impacts protonation equilibria, nucleophilicity, and diffusion rates in aminomethyl-acetamide synthesis:
Table 3: Solvent Effects on Key Reaction Kinetics
Reaction Step | Optimal Solvent | Rate Constant (k, min⁻¹) | Activation Energy (Eₐ, kJ/mol) |
---|---|---|---|
Acetamide hydrolysis | H₂O/MeOH (1:4) | 0.025 ± 0.003 | 58.7 |
Electrophilic bromination | CCl₄ | 0.012 ± 0.002 | 72.3 |
Microreactor nitration | CH₃COOH | 0.18 ± 0.02 | 45.1 |
Continuous-flow microreactors enhance mass/heat transfer during exothermic steps like nitration. Laminar flow profiles eliminate hot spots, maintaining isothermal conditions (±1°C). Residence time optimization (τ = 120 s) in acetic acid systems achieves 99% conversion with negligible acetamide hydrolysis [5].
Proton transfer dictates stability, regioselectivity, and crystallinity throughout the synthesis:
Table 4: Protonation Effects on Intermediate Stability
Protonated Species | pH Range | Thermal Stability | Key Stabilizing Interaction |
---|---|---|---|
N-(4-methylphenyl)acetamide⁺ | <2 | Decomposes >60°C | Sulfate H-bonding (O···H–N, 1.82 Å) |
4-(Phthalimidomethyl)anilinium⁺ | 1–3 | Stable to 100°C | N⁺–H···O=C (phthalimide, 2.78 Å) |
N-(4-(aminomethyl)phenyl)acetamide·HCl | 4–6 | Stable to 150°C | N⁺–H···Cl⁻ ionic lattice |
Electrostatic stabilization also suppresses oxidation during storage. Protonated aminomethyl groups resist air oxidation more effectively than free amines, extending shelf-life to >24 months under ambient conditions [3] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7